molecular formula C10H7ClN2O2 B12874436 3-(3-chlorophenyl)-4-nitro-1H-pyrrole CAS No. 87388-44-1

3-(3-chlorophenyl)-4-nitro-1H-pyrrole

Cat. No.: B12874436
CAS No.: 87388-44-1
M. Wt: 222.63 g/mol
InChI Key: XZJNSAFDXLCUJA-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-4-nitro-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with a 3-chlorophenyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-4-nitro-1H-pyrrole typically involves the reaction of 3-chlorobenzaldehyde with nitromethane in the presence of a base to form 3-(3-chlorophenyl)-2-nitropropene. This intermediate is then cyclized under acidic conditions to yield the desired pyrrole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-4-nitro-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a catalyst.

Major Products

    Reduction: 3-(3-aminophenyl)-4-nitro-1H-pyrrole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-chlorophenyl)-4-nitro-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-4-nitro-1H-pyrrole involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chlorophenyl)-4-nitro-1H-pyrrole is unique due to its specific combination of a pyrrole ring, a chlorophenyl group, and a nitro group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

87388-44-1

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-nitro-1H-pyrrole

InChI

InChI=1S/C10H7ClN2O2/c11-8-3-1-2-7(4-8)9-5-12-6-10(9)13(14)15/h1-6,12H

InChI Key

XZJNSAFDXLCUJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CNC=C2[N+](=O)[O-]

Origin of Product

United States

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